molecular formula C7H9Cl2NS B13597688 2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine hydrochloride CAS No. 2792201-00-2

2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine hydrochloride

Cat. No.: B13597688
CAS No.: 2792201-00-2
M. Wt: 210.12 g/mol
InChI Key: JPFQESZYMSSJGO-UHFFFAOYSA-N
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Description

2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine hydrochloride is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique chemical structure, which includes a chlorine atom and an amine group attached to a cyclopenta[b]thiophene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine hydrochloride typically involves the chlorination of a cyclopenta[b]thiophene precursor followed by amination. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve the use of ammonia or amine derivatives under controlled temperature and pressure conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles like hydroxide, alkoxide, or thiolate ions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Sodium hydroxide, potassium tert-butoxide, under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives, amine derivatives.

    Substitution: Hydroxylated, alkoxylated, or thiolated products.

Scientific Research Applications

2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine
  • 4H,5H,6H-cyclopenta[b]thiophen-4-amine
  • 2-chloro-5,6-dihydro-4H-cyclopenta[b]thiophene

Uniqueness

2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine hydrochloride stands out due to the presence of both a chlorine atom and an amine group, which confer unique chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.

Properties

CAS No.

2792201-00-2

Molecular Formula

C7H9Cl2NS

Molecular Weight

210.12 g/mol

IUPAC Name

2-chloro-5,6-dihydro-4H-cyclopenta[b]thiophen-4-amine;hydrochloride

InChI

InChI=1S/C7H8ClNS.ClH/c8-7-3-4-5(9)1-2-6(4)10-7;/h3,5H,1-2,9H2;1H

InChI Key

JPFQESZYMSSJGO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1N)C=C(S2)Cl.Cl

Origin of Product

United States

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